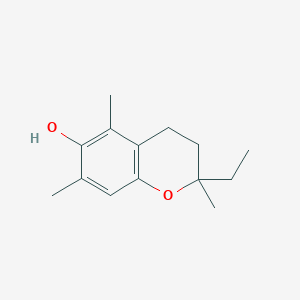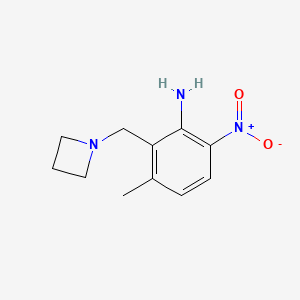
3,6-Dichloropicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3 and a molecular weight of 226.49 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 3,6-Dichloropicolinimidamide hydrochloride typically involves the reaction of 3,6-dichloropyridazine with appropriate reagents. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, stability, and high purity of the final product.
Análisis De Reacciones Químicas
3,6-Dichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt protein interactions, leading to various biological effects .
Comparación Con Compuestos Similares
3,6-Dichloropicolinimidamide hydrochloride can be compared with other similar compounds, such as:
3,6-Dichloropyridazine: Similar in structure but differs in its chemical properties and applications.
3,6-Dichloropyridine: Another similar compound with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Propiedades
Número CAS |
1179361-75-1 |
|---|---|
Fórmula molecular |
C6H6Cl3N3 |
Peso molecular |
226.5 g/mol |
Nombre IUPAC |
3,6-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-2-4(8)11-5(3)6(9)10;/h1-2H,(H3,9,10);1H |
Clave InChI |
XNAIRDSAJFJTKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Cl)C(=N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)






![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)




